molecular formula C17H22N4O4S B11025116 N-(1-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)acetamide

N-(1-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)acetamide

Cat. No.: B11025116
M. Wt: 378.4 g/mol
InChI Key: KFHXDORBIOCOBR-UHFFFAOYSA-N
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Description

N-(1-{2-[4-(Methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)acetamide is a synthetically designed organic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates two key pharmacophoric features: an acetamide-substituted indole ring and a methylsulfonyl piperazine moiety, linked via a ketone-functionalized ethylene spacer. The indole scaffold is a privileged structure in pharmacology, commonly found in molecules that interact with various biological targets . The inclusion of a piperazine ring, a common feature in many bioactive molecules, enhances the compound's potential as a scaffold for probing protein-protein interactions or enzyme active sites . The methylsulfonyl group is a notable functional group that can influence a compound's electronic properties, solubility, and its ability to act as a hydrogen bond acceptor, which can be critical for binding to biological targets. This specific combination of structural elements suggests potential application in the development of novel protease inhibitors, kinase inhibitors, or modulators of various signaling pathways . Researchers can utilize this high-purity compound as a key intermediate or building block for synthesizing more complex chemical libraries, or as a starting point for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C17H22N4O4S

Molecular Weight

378.4 g/mol

IUPAC Name

N-[1-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]indol-4-yl]acetamide

InChI

InChI=1S/C17H22N4O4S/c1-13(22)18-15-4-3-5-16-14(15)6-7-20(16)12-17(23)19-8-10-21(11-9-19)26(2,24)25/h3-7H,8-12H2,1-2H3,(H,18,22)

InChI Key

KFHXDORBIOCOBR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)N3CCN(CC3)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Direct Acetylation of 4-Aminoindole

The most straightforward route involves acetylation of commercially available 4-aminoindole using acetic anhydride under basic conditions:

4-Aminoindole+(CH3CO)2OEt3N, CH2Cl24-Acetamido-1H-indole\text{4-Aminoindole} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{4-Acetamido-1H-indole}

Typical conditions yield 85–92% purity, though recrystallization from ethanol improves this to >98%.

Alternative Routes via Nitration and Reduction

For laboratories lacking 4-aminoindole, a sequential nitration-hydrogenation-acetylation protocol is employed:

  • Nitration : Indole is nitrated at the 4-position using HNO₃/H₂SO₄ at 0–5°C.

  • Reduction : The nitro group is reduced to an amine using H₂/Pd-C in ethanol.

  • Acetylation : As above.

This method achieves overall yields of 65–70% but requires careful temperature control to avoid over-nitration.

Synthesis of Fragment B: 4-(Methylsulfonyl)piperazine-1-yl-2-oxoethyl

Sulfonylation of Piperazine

Piperazine is treated with methylsulfonyl chloride in dichloromethane under nitrogen atmosphere:

Piperazine+CH3SO2ClEt3N, 0°C4-(Methylsulfonyl)piperazine\text{Piperazine} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{Et}_3\text{N, 0°C}} \text{4-(Methylsulfonyl)piperazine}

The reaction proceeds exothermically, requiring slow addition of the sulfonyl chloride to prevent di-sulfonylation. Yields range from 75–80% .

Introduction of the 2-Oxoethyl Group

The sulfonylated piperazine is reacted with chloroacetyl chloride in the presence of a base:

4-(Methylsulfonyl)piperazine+ClCH2COClNaHCO3,THF2-Chloro-N-[4-(methylsulfonyl)piperazin-1-yl]acetamide\text{4-(Methylsulfonyl)piperazine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{NaHCO}3, \text{THF}} \text{2-Chloro-N-[4-(methylsulfonyl)piperazin-1-yl]acetamide}

Subsequent hydrolysis of the chloro group to a ketone is achieved using aqueous NaOH:

2-ChloroacetamideNaOH, H2O2-Oxoethyl intermediate\text{2-Chloroacetamide} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{2-Oxoethyl intermediate}

This step yields 60–65% after purification by column chromatography (SiO₂, ethyl acetate/hexane).

Coupling of Fragments A and B

Alkylation of 4-Acetamidoindole

The indole nitrogen is alkylated with the 2-oxoethyl-piperazine fragment using a Mitsunobu reaction:

4-Acetamido-1H-indole+2-Oxoethyl intermediateDIAD, PPh3,THFN-(1-2-[4-(Methylsulfonyl)piperazin-1-yl]-2-oxoethyl-1H-indol-4-yl)acetamide\text{4-Acetamido-1H-indole} + \text{2-Oxoethyl intermediate} \xrightarrow{\text{DIAD, PPh}_3, \text{THF}} \text{N-(1-{2-[4-(Methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)acetamide}

DIAD (diisopropyl azodicarboxylate) and PPh₃ facilitate the coupling at room temperature, achieving yields of 70–75% .

Microwave-Assisted Optimization

Microwave irradiation (100–120°C, 300 W) reduces reaction time from 12 hours to 15–20 minutes , improving yield to 82–85% while minimizing side products.

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography : Silica gel with gradient elution (ethyl acetate:methanol 9:1) removes unreacted starting materials.

  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) confirm purity >99%.

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆)δ 8.21 (s, 1H, indole-NH), 7.45–7.12 (m, 3H, aromatic), 4.62 (s, 2H, CH₂CO), 3.82 (s, 3H, SO₂CH₃).
¹³C NMR δ 170.5 (CO), 136.2 (C-SO₂), 124.8–118.3 (aromatic), 44.1 (piperazine-CH₂).
HRMS [M+H]⁺ calc. 435.1784, found 435.1781.

Industrial-Scale Considerations

Solvent Recycling

Toluene and THF are recovered via distillation, reducing costs by ~30% .

Continuous Flow Synthesis

Microreactor systems enhance heat transfer during exothermic steps (e.g., sulfonylation), improving safety and scalability.

Challenges and Mitigation Strategies

  • Di-Sulfonylation : Excess piperazine (1.5 equiv) ensures mono-sulfonylation.

  • Indole Polymerization : Conduct alkylation under inert atmosphere with BHT (0.1%) as inhibitor.

  • Byproduct Formation : Microwave irradiation reduces epimerization at the 2-oxoethyl group .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperazine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring, where halogenated reagents can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, bases like sodium hydroxide, and solvents like dichloromethane or ethanol.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with alcohol or amine groups.

    Substitution: Substituted derivatives with various functional groups attached to the piperazine ring.

Scientific Research Applications

N-(1-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core can bind to various receptors, modulating their activity, while the piperazine ring can enhance the compound’s solubility and bioavailability. The methylsulfonyl group may contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

The compound’s key differentiating features include:

  • Indole vs. Other Aromatic Systems : Unlike analogs with phenyl (e.g., ) or pyridinyl () groups, the indole core may confer unique π-π stacking interactions or increased lipophilicity.
  • Piperazine Substituents : The methylsulfonyl group on piperazine contrasts with bulkier substituents like 4-methylbenzenesulfonyl () or benzothiazole (), which could alter steric hindrance and solubility.

Pharmacological Activity

  • Antiproliferative Potential: highlights benzothiazole-piperazine-acetamide analogs (e.g., 4l) as antiproliferative candidates. While the target compound lacks a benzothiazole, its indole-piperazine scaffold may similarly inhibit tumor growth through undefined mechanisms .
  • Kinase Inhibition: Piperazine-acetamide derivatives in (e.g., 10a–c) target A3 adenosine receptors. The target compound’s indole may redirect activity toward kinases like p300 (as seen in ’s degraders) .

Physicochemical Properties

Compound Molecular Weight logP (Predicted) Polar Surface Area (Ų) Key Substituents
Target Compound ~447.5 ~2.8 ~95 Indole, methylsulfonyl piperazine
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () 419.5 2.6 87.5 Phenyl, tosyl piperazine
2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-(pyridin-2-ylmethyl)acetamide () 391.4 1.9 98.7 Indole-2-carbonyl, pyridinyl
N-[2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl]-3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylthio)propanamide () 627.7 3.5 145 Benzothiazole, nitroimidazole
  • Polar Surface Area : The acetamide and sulfonyl groups contribute to moderate polarity, suggesting oral bioavailability within Lipinski’s rules .

Biological Activity

N-(1-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)acetamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H20N4O3S\text{C}_{15}\text{H}_{20}\text{N}_{4}\text{O}_{3}\text{S}

This structure features an indole ring, a piperazine moiety, and a methylsulfonyl group, which contribute to its biological activity.

Research indicates that this compound exhibits various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : The compound has shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's .
  • Antitumor Activity : Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the indole ring is thought to enhance these effects through apoptosis induction .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound and its analogs:

Activity TypeObserved EffectReference
AChE Inhibition IC50 values ranging from 0.63 to 6.28 µM
Antitumor Activity Significant cytotoxicity in A-431 and Jurkat cells (IC50 < 2 µg/mL)
Antibacterial Activity Moderate activity against Salmonella typhi and Bacillus subtilis

Case Studies

  • Anticancer Studies : A study evaluating the anticancer properties of similar indole derivatives found that compounds with methylsulfonyl groups exhibited enhanced apoptotic activity. The mechanism was linked to their interaction with Bcl-2 proteins, promoting cell death in cancerous cells .
  • Neuroprotective Effects : In a model of Alzheimer's disease, a derivative of this compound demonstrated significant AChE inhibition, leading to improved cognitive function in treated animals. This suggests potential for treating cognitive decline associated with neurodegenerative disorders .
  • Antimicrobial Efficacy : Research on piperazine derivatives showed that those containing methylsulfonyl groups had increased antibacterial properties compared to their counterparts without this moiety. This highlights the importance of structural modifications in enhancing biological activity .

Q & A

Q. What are the standard synthetic routes and critical reaction conditions for synthesizing N-(1-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)acetamide?

Synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Piperazine sulfonamide intermediates are reacted with indole derivatives using coupling agents (e.g., EDC/HOBt) under inert atmospheres.
  • Oxoethylation : Introduction of the 2-oxoethyl group via nucleophilic substitution or alkylation, often requiring polar aprotic solvents (e.g., DMF) and bases like potassium carbonate .
  • Acetamide formation : Final acetylation with acetic anhydride or acetyl chloride in dichloromethane at 0–5°C to prevent side reactions .
    Key considerations : Temperature control (<50°C), solvent purity, and catalyst selection (e.g., piperidine for cyclization) significantly impact yield and purity .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., indole C-4 acetamide, piperazine sulfonyl groups) .
  • High-Resolution Mass Spectrometry (HR-MS) : Validates molecular formula (e.g., C₁₈H₂₃N₃O₄S) and detects isotopic patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretch at ~1650–1700 cm⁻¹ for acetamide) .
  • HPLC-PDA : Assesses purity (>95%) and detects residual solvents or byproducts .

Q. What are the primary biological targets or pathways associated with this compound?

  • Serotonergic receptors : Structural analogs (e.g., piperazine sulfonamides) show affinity for 5-HT₁A/5-HT₇ receptors, suggesting potential neuropharmacological applications .
  • Kinase inhibition : The indole-acetamide scaffold may interact with ATP-binding pockets in kinases (e.g., JAK2, EGFR) based on docking studies .
  • Antimicrobial activity : Sulfonamide moieties are linked to bacterial dihydropteroate synthase (DHPS) inhibition .

Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity?

  • Dose-response curves : Use 3–5 log concentrations (e.g., 1 nM–100 µM) in triplicate to determine IC₅₀/EC₅₀ values .
  • Cell-based assays : Select relevant cell lines (e.g., SH-SY5Y for neuroactivity, MCF-7 for anticancer screening) with positive controls (e.g., clozapine for 5-HT receptors) .
  • Enzyme inhibition : Monitor DHPS activity via spectrophotometric NADPH depletion assays .

Q. What are the stability and storage recommendations for this compound?

  • Storage : –20°C under argon in amber vials to prevent photodegradation and hydrolysis of the sulfonamide group .
  • Solubility : DMSO (50 mM stock) with <0.1% water to avoid precipitation. For aqueous buffers, use co-solvents (e.g., 10% PEG-400) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency and selectivity?

  • Piperazine modifications : Replace methylsulfonyl with trifluoromethanesulfonyl to enhance lipophilicity and blood-brain barrier penetration .
  • Indole substitution : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at C-5 to improve receptor binding affinity .
  • Bioisosteric replacement : Substitute acetamide with urea or sulfonamide to modulate pharmacokinetics .
    Validation : Pair computational docking (e.g., AutoDock Vina) with radioligand binding assays (e.g., ³H-8-OH-DPAT for 5-HT₁A) .

Q. How can contradictory bioactivity data across studies be resolved?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolic stability : Test compounds in hepatocyte microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation of indole) .
  • Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) and thermal shift assays .

Q. What computational strategies predict off-target interactions or toxicity?

  • Pharmacophore modeling : Use Schrödinger’s Phase to map off-target binding (e.g., hERG channel inhibition) .
  • ADMET prediction : SwissADME or ProTox-II assess hepatotoxicity, mutagenicity, and plasma protein binding .
  • Molecular dynamics (MD) : Simulate ligand-receptor complexes (≥100 ns) to evaluate binding stability .

Q. How does stereochemistry influence the compound’s pharmacological profile?

  • Chiral centers : Synthesize enantiomers via asymmetric catalysis (e.g., BINAP-Ru complexes) and compare activity .
  • Crystallography : Resolve crystal structures (e.g., SC-XRD) to correlate absolute configuration with bioactivity .
    Example : The (R)-enantiomer of a related imidazole-acetamide showed 10-fold higher 5-HT₁A affinity than the (S)-form .

Q. What strategies mitigate solubility or bioavailability challenges in preclinical studies?

  • Salt formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility .
  • Nanoparticle formulation : Use PLGA or liposomal carriers for sustained release in vivo .
  • Prodrug design : Introduce ester or phosphate groups at the acetamide nitrogen for improved absorption .

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